3,3-Difluoropiperidin-2-one
Overview
Description
3,3-Difluoropiperidin-2-one is a chemical compound with the molecular formula C5H7F2NO . It has a molecular weight of 135.11 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C5H7F2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9)
. The Canonical SMILES representation is C1CC(C(=O)NC1)(F)F
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 135.11 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are 135.04957017 g/mol . The Topological Polar Surface Area is 29.1 Ų . The Heavy Atom Count is 9 .Scientific Research Applications
Synthesis Pathways
- New synthetic pathways for valuable 3,3-difluoropiperidines have been developed, starting from suitable delta-chloro-alpha,alpha-difluoroimines. This includes the synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
- Another approach includes the synthesis of 4-substituted 3,3-difluoropiperidines, where 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines were synthesized via a series of reactions, leading to compounds like N-protected 3,3-difluoroisonipecotic acid (Surmont et al., 2010).
Medicinal Chemistry Applications
- 3,3-Difluoropiperidines are key building blocks in medicinal chemistry, with synthetic routes developed for new 5-amino- and 5-hydroxy-3,3-difluoropiperidines, which hold high interest in this field (Surmont et al., 2010).
Fluorination in Organic Chemistry
- The development of a novel methodology for the synthesis of 3,3-difluoropiperidines using simple starting materials, highlights the role of fluorination in organic chemistry. This method has been used to prepare a potent in vitro phosphodiesterase 2A (PDE2A) inhibitor (Giacoboni et al., 2016).
Deoxyfluorination Methods
- Deoxyfluorination of carboxylic acids to various acyl fluorides using 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) shows the versatility of 3,3-difluoropiperidin-2-one derivatives in organic synthesis (Wang et al., 2021).
Fluorine's Role in Life Science
- The introduction of fluorine atoms into organic molecules, as seen in the context of this compound derivatives, is crucial in life science and materials science-related applications. Selective difluoromethylation methods are important in synthesizing CF(2)H-containing pharmaceuticals and agrochemicals (Hu et al., 2009).
Antimicrobial Evaluation
- Novel difluoromethylated compounds like 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones have been synthesized and evaluated for in vitro antibacterial and antifungal activities, demonstrating the antimicrobial potential of fluorinated compounds (Chundawat et al., 2016).
Properties
IUPAC Name |
3,3-difluoropiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFCNNRJNWVTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673016 | |
Record name | 3,3-Difluoropiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206540-41-1 | |
Record name | 3,3-Difluoropiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-difluoropiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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